![molecular formula C18H19F2N3O3S B2734886 N-(3-(二氟甲氧基)苯基)-7-乙基-8-甲基-6-氧代-2,3,4,6-四氢嘧啶并[2,1-b][1,3]噻嗪-3-羧酰胺 CAS No. 1421525-94-1](/img/structure/B2734886.png)

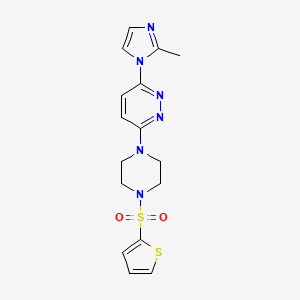

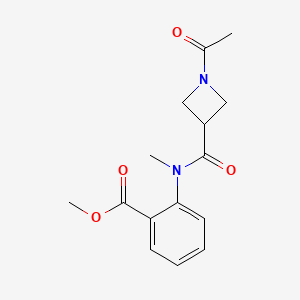

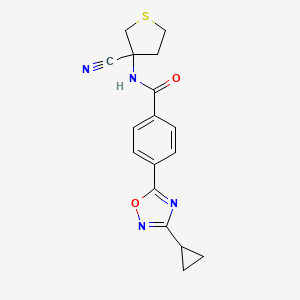

N-(3-(二氟甲氧基)苯基)-7-乙基-8-甲基-6-氧代-2,3,4,6-四氢嘧啶并[2,1-b][1,3]噻嗪-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of green synthesis methods . For example, thiazine derivatives can be obtained via Michael addition of compound 1 to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine 1 followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride can afford the desired thiazolo .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, compounds of the isatin series having a primary amine group are capable of N-acylation, N-alkylation, Michael, and Mannich reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 3-(difluoromethoxy)phenylmethanamine has a molecular weight of 249.26 and is a liquid at room temperature .科学研究应用

合成和化学反应

对类似于 N-(3-(二氟甲氧基)苯基)-7-乙基-8-甲基-6-氧代-2,3,4,6-四氢嘧啶并[2,1-b][1,3]噻嗪-3-甲酰胺的衍生物的合成和反应进行了广泛的研究。该化合物属于一类更广泛的杂环化合物,这些化合物已被探索用于各种合成途径和化学转化。例如,Kappe 和 Roschger 研究了 2-氧代-或硫代-1,2,3,4-四氢嘧啶-5-羧酸衍生物的反应,揭示了通过与亲电试剂缩合合成嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的方法,以及通往茚并[1,2-d]嘧啶和 4,6-二取代-嘧啶-5-腈的途径,突出了这些结构的化学多功能性 (Kappe & Roschger, 1989)。

Abdalha 等人进行的另一项研究在微波辐射下开发了一种合成四氢苯并噻吩并[2,3-d][1,3]恶嗪-4-酮和四氢苯并噻吩嘧啶衍生物的方法,展示了在相关杂环化合物化学中高效且新颖的合成途径的潜力 (Abdalha, El-Regal, El-Kassaby, & Ali, 2011)。

结构分析和表征

这些化合物的结构分析和表征对于理解它们的性质和潜在应用至关重要。Cossar 等人对乙基 2,4-二甲基-1-苯基-6-硫代-1,6-二氢嘧啶-5-羧酸盐(一种与我们感兴趣的化合物在结构上相关的化合物)的晶体结构所做的工作,修正了对其分子结构的理解,展示了晶体学在杂环化合物准确描述中的重要性 (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018)。

生物活性

虽然 N-(3-(二氟甲氧基)苯基)-7-乙基-8-甲基-6-氧代-2,3,4,6-四氢嘧啶并[2,1-b][1,3]噻嗪-3-甲酰胺的直接生物活性不是重点,但已检查了相关结构的生物效应。例如,已经合成并评估了这一化学类别中的化合物作为潜在的抗癌活性。利用噻吩并入的硫脲取代基作为前体的 novel 杂环的合成已显示出对癌细胞系的希望结果,表明了这些化合物的潜在生物医学应用 (Abdel-Motaal, Alanzy, & Asem, 2020)。

安全和危害

属性

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c1-3-14-10(2)21-18-23(16(14)25)8-11(9-27-18)15(24)22-12-5-4-6-13(7-12)26-17(19)20/h4-7,11,17H,3,8-9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRBOXDKIBIRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC(=CC=C3)OC(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)